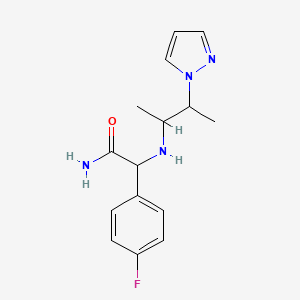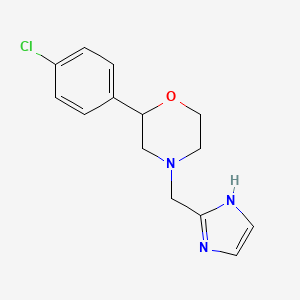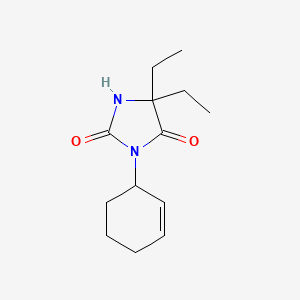![molecular formula C11H14BrFIN3 B7573789 2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide](/img/structure/B7573789.png)
2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is commonly referred to as BFCG1 and belongs to the class of guanidine derivatives.
Wirkmechanismus
The exact mechanism of action of BFCG1 is not fully understood, but it is believed to act on various ion channels and receptors in the nervous system. BFCG1 has been shown to block voltage-gated sodium channels and enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and analgesic effects. It has also been found to inhibit the activity of the TRPV1 receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
BFCG1 has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce the frequency and duration of seizures in epileptic rats and mice. BFCG1 has also been shown to reduce pain and inflammation in models of neuropathic pain and arthritis. Additionally, BFCG1 has been found to have a neuroprotective effect in models of ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BFCG1 in lab experiments is its potential therapeutic applications in various diseases. BFCG1 has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, which may be useful in developing new treatments for these conditions. However, one limitation of using BFCG1 is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on BFCG1. One area of interest is its potential therapeutic applications in cancer. BFCG1 has been found to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy and safety in human trials. Another area of interest is its potential use as a neuroprotective agent in traumatic brain injury and stroke. BFCG1 has been shown to have a neuroprotective effect in animal models, and further studies are needed to determine its clinical potential. Additionally, further studies are needed to investigate the mechanism of action of BFCG1 and its effects on ion channels and receptors in the nervous system.
Synthesemethoden
The synthesis of BFCG1 involves the reaction of 2-bromo-5-fluorobenzylamine with cyclopropylguanidine in the presence of a reducing agent. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt of BFCG1. The purity and yield of the final product can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
BFCG1 has been studied for its potential therapeutic applications in various diseases, including cancer, epilepsy, and neuropathic pain. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties in animal models. BFCG1 has also been investigated for its ability to modulate ion channels and receptors in the nervous system, which may contribute to its pharmacological effects.
Eigenschaften
IUPAC Name |
2-[(2-bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN3.HI/c12-10-4-1-8(13)5-7(10)6-15-11(14)16-9-2-3-9;/h1,4-5,9H,2-3,6H2,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUQRKSNFRTHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=NCC2=C(C=CC(=C2)F)Br)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7573718.png)
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)

![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)

![N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)
![N-[(2,6-dichlorophenyl)methyl]-1-(3-ethyl-1H-pyrazol-5-yl)methanamine](/img/structure/B7573786.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573791.png)
![1-methyl-5-[(1-phenyltriazol-4-yl)methyl]-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573798.png)